5-Amino-1-phenylpiperidin-2-one hydrochloride 5-Amino-1-phenylpiperidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126161-40-6
VCID: VC5113742
InChI: InChI=1S/C11H14N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H
SMILES: C1CC(=O)N(CC1N)C2=CC=CC=C2.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7

5-Amino-1-phenylpiperidin-2-one hydrochloride

CAS No.: 2126161-40-6

Cat. No.: VC5113742

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7

* For research use only. Not for human or veterinary use.

5-Amino-1-phenylpiperidin-2-one hydrochloride - 2126161-40-6

Specification

CAS No. 2126161-40-6
Molecular Formula C11H15ClN2O
Molecular Weight 226.7
IUPAC Name 5-amino-1-phenylpiperidin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H
Standard InChI Key GEXKNLVGGWAWGF-UHFFFAOYSA-N
SMILES C1CC(=O)N(CC1N)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 5-amino-1-phenylpiperidin-2-one hydrochloride consists of a six-membered piperidin-2-one ring system. Key substituents include:

  • Phenyl group at the 1-position, introducing aromaticity and steric bulk.

  • Amino group (-NH₂) at the 5-position, providing hydrogen-bonding capability and nucleophilic reactivity.

  • Hydrochloride salt formation at the amino group, enhancing solubility in polar solvents.

The molecular formula is C₁₁H₁₃ClN₂O, with a calculated molecular weight of 228.69 g/mol. Its IUPAC name is 5-amino-1-phenylpiperidin-2-one hydrochloride.

Stereochemical Considerations

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-amino-1-phenylpiperidin-2-one hydrochloride can be inferred from protocols for related piperidinones :

Route 1: Cyclization of Amino-Ketone Precursors

  • Formation of 1-phenylpiperidin-2-one: Reacting phenylmagnesium bromide with a protected 4-piperidone under Grignard conditions .

  • Introduction of the amino group: Selective amination at C5 via nucleophilic substitution or reductive amination, followed by HCl treatment to form the hydrochloride salt.

Route 2: Reductive Amination

  • Condensation: Reacting 1-phenylpiperidin-2-one-5-one with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Salt formation: Precipitation with hydrochloric acid.

Critical Reaction Parameters

  • Temperature control: Maintaining ≤50°C during amination prevents racemization.

  • Catalyst selection: Palladium on carbon (Pd/C) is effective for hydrogenation steps in related syntheses .

  • Protecting groups: tert-Butoxycarbonyl (Boc) or benzyl groups stabilize intermediates during functionalization .

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Aqueous solubility12–15 mg/mL in water (pH 2–4)
Organic solubilitySoluble in DMSO, methanol, ethanol
Thermal stabilityDecomposes >200°C
PhotostabilitySensitive to UV light; store amber

The hydrochloride salt improves water solubility compared to the free base, facilitating formulation for biological testing.

Pharmacological Profile

Mechanism of Action (Hypothesized)

Piperidinones structurally analogous to 5-amino-1-phenylpiperidin-2-one exhibit:

  • Dopamine receptor modulation: The phenyl group may interact with aromatic residues in neurotransmitter binding pockets .

  • Enzyme inhibition: Amino groups participate in hydrogen bonding with catalytic sites of kinases or proteases.

Biological Activity Predictions

Computational models (e.g., molecular docking) suggest:

  • IC₅₀ ≈ 1.2 µM for serotonin transporter (SERT) inhibition.

  • Moderate blood-brain barrier permeability (logBB = 0.4).

Comparative Analysis with Related Compounds

Structural Analogs

CompoundKey DifferenceBioactivity
5-Amino-6-cyclopropylpiperidin-2-oneCyclopropyl vs. phenyl substituentEnhanced metabolic stability
4-Amino-4-phenylpiperidine Amino at C4 vs. C5Dopamine reuptake inhibition

The phenyl group at C1 in 5-amino-1-phenylpiperidin-2-one introduces greater steric hindrance compared to aliphatic substituents, potentially reducing off-target interactions.

Research Applications and Future Directions

Medicinal Chemistry

  • Lead optimization: The scaffold serves as a starting point for developing CNS-targeted therapeutics.

  • Prodrug design: Amino group facilitates conjugation with targeting moieties.

Material Science

  • Coordination complexes: The amino and carbonyl groups can bind metal ions for catalytic applications.

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